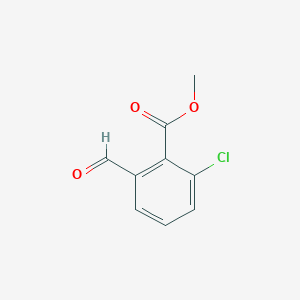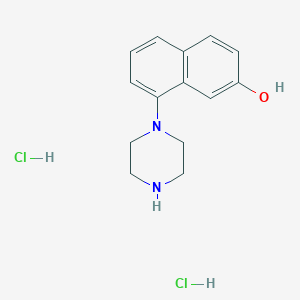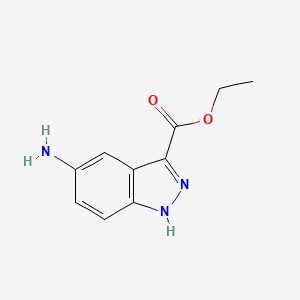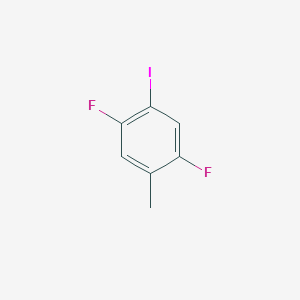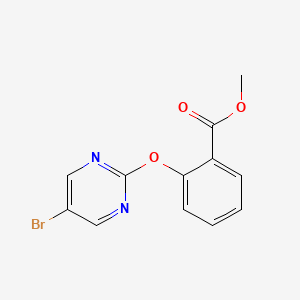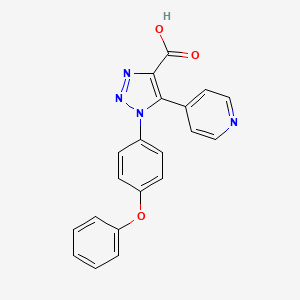
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde
説明
“1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde” is a chemical compound with the CAS Number: 1123169-35-6. It has a molecular weight of 175.23 and its IUPAC name is 1-ethyl-6-indolinecarbaldehyde .
Molecular Structure Analysis
The InChI code for “1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde” is 1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3 . This provides a standardized way to represent the compound’s molecular structure.科学的研究の応用
-
Chemical Synthesis
- 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is a chemical compound with the molecular formula C11H13NO . It’s a brown liquid and is used as a precursor for the synthesis of active molecules .
- The methods of application or experimental procedures for this compound would likely involve standard techniques in organic chemistry, although the specific procedures would depend on the desired end product .
- The outcomes of these syntheses would be new compounds with potential biological activity .
-
Pharmaceutical Research
- Indole derivatives, such as 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, have attracted increasing attention in recent years for their potential as biologically active compounds . They could be used for the treatment of various disorders in the human body, including cancer and microbial infections .
- The methods of application would likely involve in vitro and in vivo testing to determine the compound’s efficacy and safety .
- The outcomes of this research could potentially lead to the development of new drugs .
-
Alkaloid Synthesis
- Indole derivatives are prevalent moieties present in selected alkaloids . The indole unit is recognized as one of the most significant moieties for drug discovery . For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
- The methods of application would likely involve standard techniques in organic chemistry, although the specific procedures would depend on the desired end product .
- The outcomes of these syntheses would be new compounds with potential biological activity .
-
Antiviral Activity
- Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The methods of application would likely involve in vitro and in vivo testing to determine the compound’s efficacy and safety .
- The outcomes of this research could potentially lead to the development of new antiviral drugs .
-
Anti-Inflammatory Activity
-
Anticancer Activity
- Indole derivatives, such as Vinblastine, are applied for the treatment of various kinds of cancer .
- The methods of application would likely involve in vitro and in vivo testing to determine the compound’s efficacy and safety .
- The outcomes of this research could potentially lead to the development of new anticancer drugs .
-
Analgesic Activity
-
Antifungal Activity
-
Antihypertensive Activity
- Indole derivatives, such as Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure . The methods of application would likely involve in vitro and in vivo testing to determine the compound’s efficacy and safety .
- The outcomes of this research could potentially lead to the development of new antihypertensive drugs .
-
Antiobesity Activity
-
Antitumor Activity
- Indole derivatives, such as Vinblastine, are applied for the treatment of various kinds of cancer . The methods of application would likely involve in vitro and in vivo testing to determine the compound’s efficacy and safety .
- The outcomes of this research could potentially lead to the development of new antitumor drugs .
-
Antiviral Activity
- Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The methods of application would likely involve in vitro and in vivo testing to determine the compound’s efficacy and safety .
- The outcomes of this research could potentially lead to the development of new antiviral drugs .
将来の方向性
The application of indole derivatives, such as “1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde”, for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that future research may continue to explore the potential uses of this compound in medicine and other fields.
特性
IUPAC Name |
1-ethyl-2,3-dihydroindole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEHYEPYWMJVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246804 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde | |
CAS RN |
1123169-35-6 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



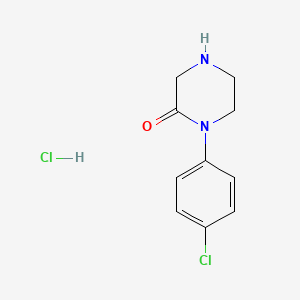
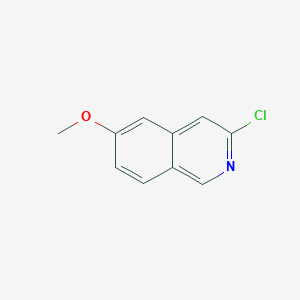
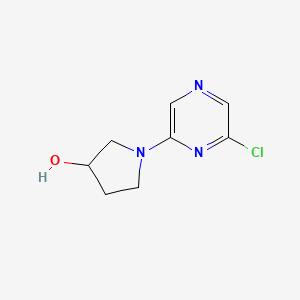
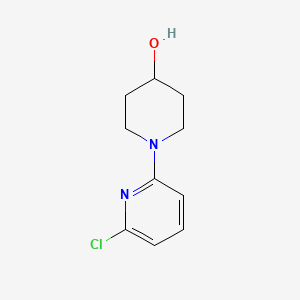
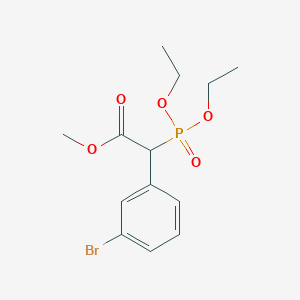

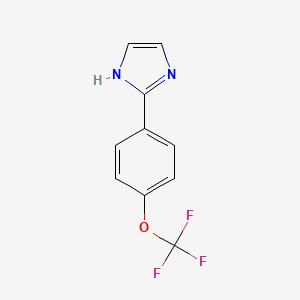
![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)
